2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Overview
Description
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylprop-2-enyl Group: The piperazine ring is then substituted with a phenylprop-2-enyl group via a nucleophilic substitution reaction.
Attachment of Benzoic Acid Moiety: The final step involves the acylation of the substituted piperazine with benzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-phenylpropyl)piperazine-1-carbonyl]benzoic acid
- 2-[4-(3-phenylprop-2-ynyl)piperazine-1-carbonyl]benzoic acid
- 2-[4-(3-phenylprop-2-enyl)piperidine-1-carbonyl]benzoic acid
Uniqueness
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid is unique due to the presence of the (E)-3-phenylprop-2-enyl group, which can confer specific binding properties and biological activities that differ from its analogs. The combination of the piperazine ring and benzoic acid moiety also contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,25,26)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLQRALSKKXTKO-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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